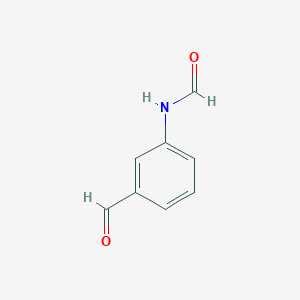![molecular formula C21H14Cl2O2 B186930 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan CAS No. 62645-46-9](/img/structure/B186930.png)
2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its trade name, TAK-659. It belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes involved in cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan involves the inhibition of specific kinases that are involved in the regulation of cellular signaling pathways. This compound has been shown to selectively inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the regulation of B-cell receptor signaling and T-cell receptor signaling.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the proliferation and survival of cancer cells, as well as the activation of immune cells involved in autoimmune disorders. Additionally, this compound has been shown to have low toxicity in non-cancerous cells, making it a promising candidate for the development of targeted therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan in lab experiments is its selectivity for specific kinases involved in cellular signaling pathways. This allows researchers to study the effects of inhibiting specific kinases on cellular processes and disease progression. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan. One potential direction is the development of combination therapies that target multiple kinases involved in disease progression. Another potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Additionally, further studies are needed to investigate the long-term effects of this compound on cellular processes and disease progression.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan can be achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-chlorobenzaldehyde with furan-2-carboxaldehyde in the presence of a Lewis acid catalyst to form a dienone intermediate. This intermediate is then subjected to a Friedel-Crafts reaction with 4-chlorobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. This compound has been shown to selectively inhibit the activity of several kinases that are involved in the regulation of cellular proliferation and survival, making it a promising candidate for the development of targeted therapies.
Propiedades
Número CAS |
62645-46-9 |
|---|---|
Nombre del producto |
2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan |
Fórmula molecular |
C21H14Cl2O2 |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H14Cl2O2/c22-16-5-1-14(2-6-16)20-11-9-18(24-20)13-19-10-12-21(25-19)15-3-7-17(23)8-4-15/h1-12H,13H2 |
Clave InChI |
IXYFHPBMPVCTKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)









![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)